[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine
Overview
Description
[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine: is an organic compound with the molecular formula C14H14FNO It is characterized by the presence of a fluorophenoxy group attached to a methylphenylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenol and 3-methylbenzylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the phenol group.
Coupling Reaction: The deprotonated phenol reacts with 3-methylbenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.
Medicine:
Drug Development: It serves as a building block for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry:
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorophenoxy group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [4-(4-Methoxyphenoxy)-3-methylphenyl]methanamine
- [4-(4-Chlorophenoxy)-3-methylphenyl]methanamine
- [4-(4-Bromophenoxy)-3-methylphenyl]methanamine
Comparison:
- Unique Properties: The presence of the fluorine atom in [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its methoxy, chloro, and bromo analogs.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions due to the electron-withdrawing nature of the fluorine atom.
Properties
IUPAC Name |
[4-(4-fluorophenoxy)-3-methylphenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-8-11(9-16)2-7-14(10)17-13-5-3-12(15)4-6-13/h2-8H,9,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQWATVECSXJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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